[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE
Overview
Description
[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring, a carbamoyl group, and a tetrahydropyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride. This intermediate is then reacted with methylamine to yield [(PYRIDIN-2-YL)CARBAMOYL]METHYL chloride. Concurrently, 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methanethiol is synthesized from 5-hydroxyuracil derivatives and methacrylic anhydride . The final step involves the nucleophilic substitution reaction between [(PYRIDIN-2-YL)CARBAMOYL]METHYL chloride and 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methanethiol to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl derivatives: These compounds share the pyridine ring and have similar chemical properties.
Tetrahydropyrimidinyl derivatives: These compounds contain the tetrahydropyrimidinyl moiety and exhibit similar biological activities.
Uniqueness
[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[2-oxo-2-(pyridin-2-ylamino)ethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c19-11(17-10-3-1-2-4-15-10)6-23-12(20)8-24-7-9-5-16-14(22)18-13(9)21/h1-5H,6-8H2,(H,15,17,19)(H2,16,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHIOQOICDWRPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)COC(=O)CSCC2=CNC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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